molecular formula C9H6Cl3N3 B13184498 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

Cat. No.: B13184498
M. Wt: 262.5 g/mol
InChI Key: WIFDKJVVOUARQA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor is treated with formaldehyde and hydrochloric acid.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable dichlorophenyl precursor is reacted with the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloromethyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different functional groups replacing the chloromethyl or dichlorophenyl groups.

Scientific Research Applications

5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl and dichlorophenyl groups may play a role in binding to these targets and modulating their activity. The triazole ring itself may also contribute to the compound’s overall biological activity by stabilizing interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-2-(2,3-dichlorophenyl)-5-methylpyridine: This compound has a similar structure but contains a pyridine ring instead of a triazole ring.

    5-(2,3-Dichlorophenyl)-1H-tetrazole: This compound contains a tetrazole ring instead of a triazole ring.

Uniqueness

5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups attached to the triazole ring. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The triazole ring itself is known for its stability and ability to participate in various chemical reactions, making this compound a versatile and valuable molecule in scientific research.

Properties

Molecular Formula

C9H6Cl3N3

Molecular Weight

262.5 g/mol

IUPAC Name

5-(chloromethyl)-1-(2,3-dichlorophenyl)triazole

InChI

InChI=1S/C9H6Cl3N3/c10-4-6-5-13-14-15(6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2

InChI Key

WIFDKJVVOUARQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)CCl

Origin of Product

United States

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